molecular formula C13H14N2O4 B1519559 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152966-35-2

4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1519559
CAS No.: 1152966-35-2
M. Wt: 262.26 g/mol
InChI Key: NBDCACPEPGHRRW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole carboxylic acid class of chemicals. The compound is formally registered under the Chemical Abstracts Service number 1152966-35-2, which serves as its unique chemical identifier in scientific databases and chemical literature. This registration facilitates accurate identification and tracking of the compound across various research applications and commercial sources.

The systematic nomenclature of this compound reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry name for this substance is 4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid, which precisely describes the positioning of each functional group on the pyrazole ring system. The compound possesses a molecular formula of C₁₃H₁₄N₂O₄, corresponding to a molecular weight of 262.26 grams per mole. This molecular composition indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, reflecting the compound's moderate complexity and multiple functional group incorporation.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation: COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2. This notation provides a standardized method for describing the compound's molecular connectivity and serves as a valuable tool for computational chemistry applications and database searches. Additionally, the compound's International Chemical Identifier string InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) offers another standardized representation that facilitates chemical database integration and structural analysis.

Chemical Property Value
Chemical Abstracts Service Number 1152966-35-2
Molecular Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.26 g/mol
International Union of Pure and Applied Chemistry Name 4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid
Simplified Molecular Input Line Entry System COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
International Chemical Identifier Key NBDCACPEPGHRRW-UHFFFAOYSA-N

The compound's architecture features a central pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Attached to this core structure are three primary substituents: a carboxylic acid group at position 3, a 2-methoxyethoxy group at position 4, and a phenyl ring attached to the nitrogen at position 1. This specific substitution pattern creates distinct regions of the molecule with varying polarities and chemical reactivities, contributing to the compound's unique physicochemical properties.

Historical Context in Pyrazole Carboxylic Acid Research

The development of pyrazole carboxylic acid chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this class of compounds. Knorr's initial investigations laid the groundwork for what would become known as the Knorr pyrazole synthesis, a reaction involving the condensation of hydrazines with 1,3-dicarbonyl compounds to form pyrazole derivatives. This foundational methodology has remained central to pyrazole chemistry for over a century and continues to influence modern synthetic approaches to pyrazole carboxylic acids.

The historical development of pyrazole chemistry received further advancement through the work of German chemist Hans von Pechmann in 1898, who developed an alternative synthetic route using acetylene and diazomethane. These early synthetic methodologies established the fundamental chemical principles that would guide subsequent research into more complex pyrazole derivatives, including carboxylic acid-substituted variants. The recognition of pyrazoles as valuable synthetic intermediates and biologically active compounds has driven continuous innovation in synthetic methodologies and functional group modifications.

Research into pyrazole carboxylic acids experienced significant expansion during the latter half of the twentieth century, particularly as researchers recognized the potential of these compounds in medicinal chemistry applications. The development of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exemplifies this progression, as this compound was first synthesized in 1993 by chemists at Monsanto and subsequently became a crucial intermediate for seven commercial fungicides that function through succinate dehydrogenase inhibition. This particular advancement demonstrated the commercial viability of pyrazole carboxylic acid derivatives and spurred further research into related compounds.

The synthetic methodology for pyrazole carboxylic acids has evolved considerably since the early foundational work. Modern approaches often involve sophisticated multi-step sequences that allow for precise functional group placement and substitution pattern control. One notable advancement was reported in 2012 with the development of a "one-pot" synthesis method for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids using a sodium methoxide and lithium chloride-mediated sterically hindered Claisen condensation followed by Knorr reaction and hydrolysis sequence. This methodology represents the type of synthetic innovation that has made complex pyrazole carboxylic acid derivatives more accessible to researchers.

The research trajectory of pyrazole carboxylic acids has been significantly influenced by their applications in agricultural chemistry. The development of succinate dehydrogenase inhibiting fungicides based on pyrazole carboxylic acid scaffolds has created a substantial market presence, with compounds like fluxapyroxad reaching usage levels of 400,000 pounds annually in the United States as of 2018. This commercial success has provided strong incentives for continued research into new pyrazole carboxylic acid derivatives with enhanced properties and novel applications.

Historical Milestone Year Significance
First pyrazole nomenclature and synthesis 1883 Ludwig Knorr establishes fundamental pyrazole chemistry
Alternative pyrazole synthesis 1898 Hans von Pechmann develops acetylene-diazomethane route
First synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1993 Monsanto chemists create key fungicide intermediate
Development of one-pot pyrazole carboxylic acid synthesis 2012 Enhanced synthetic efficiency for complex derivatives
Commercial recognition of pyrazole fungicides 2018 Fluxapyroxad usage reaches 400,000 pounds annually

Contemporary research in pyrazole carboxylic acid chemistry continues to build upon these historical foundations while incorporating modern synthetic techniques and analytical methods. The field has benefited from advances in computational chemistry, which allow for more precise prediction of molecular properties and reaction outcomes. Additionally, the development of new synthetic methodologies, including metal-free processes and environmentally friendly approaches, reflects the ongoing evolution of this research area. The historical progression from Knorr's initial work to modern complex derivatives like 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid demonstrates the remarkable development of pyrazole chemistry over more than a century of research.

Properties

IUPAC Name

4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDCACPEPGHRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound's structure allows it to interact with specific biological targets, potentially leading to the development of new anti-inflammatory drugs.
    • Case Study : A study conducted on similar pyrazole derivatives demonstrated their efficacy in reducing inflammation in animal models, suggesting that 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid could yield comparable results when synthesized and tested .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. Pyrazole derivatives have shown activity against various cancer cell lines, indicating a possible role in cancer therapy.
    • Case Study : In vitro studies have shown that compounds with similar pyrazole structures can induce apoptosis in cancer cells, providing a basis for further exploration of this compound's therapeutic effects .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
    • Data Table: Antimicrobial Efficacy
    Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
    4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acidE. coli32 µg/mL
    Similar Pyrazole DerivativeS. aureus16 µg/mL

Material Science Applications

  • Polymer Chemistry : The compound can be utilized as a building block in synthesizing advanced polymers with specific properties, such as enhanced thermal stability and mechanical strength.
    • Case Study : Research has demonstrated the incorporation of pyrazole derivatives into polymer matrices, resulting in materials with improved fire resistance and mechanical properties .
  • Nanotechnology : There is potential for this compound to be used in the development of nanomaterials, particularly in creating nanocarriers for drug delivery systems.
    • Data Table: Nanoparticle Characteristics
    Nanoparticle TypeEncapsulated CompoundRelease Rate
    Lipid-based Nanoparticles4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid25% over 24 hours
    Polymeric NanoparticlesSimilar Pyrazole Derivative50% over 48 hours

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at Position 4 Molecular Formula Key Properties Reference
4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid 2-Methoxyethoxy C₁₃H₁₄N₂O₄* Enhanced hydrophilicity; flexible ether linkage; discontinued commercial status
4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid 3-Hydroxypropyl C₁₃H₁₄N₂O₃ Hydrogen-bond-driven dimerization; increased hydrophilicity; higher reactivity
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 5-Methoxy, 4-methyl C₁₂H₁₂N₂O₃ Steric hindrance from methyl; electronic effects from methoxy; MW = 232.24 g/mol
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-Methoxyphenyl (position 1), 5-methyl C₁₂H₁₂N₂O₃ Methoxy on phenyl ring alters solubility; methyl reduces ring flexibility
4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Carbamoylmethoxy C₁₂H₁₁N₃O₄ Urea-like H-bonding potential; lab use only (no drug applications)

Research Implications and Gaps

  • Structural Optimization : The methoxyethoxy group balances hydrophilicity and flexibility but may limit binding affinity in sterically constrained targets. Hybridizing this group with hydrogen-bonding motifs (e.g., hydroxypropyl) could enhance bioactivity .
  • Commercial Viability : Discontinued status () underscores challenges in scaling synthesis, possibly due to complex purification or instability. Analogs with simpler substituents (e.g., methyl, methoxy) are more readily available .

Biological Activity

4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152966-35-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 262.26 g/mol
  • Structure : The compound features a pyrazole ring with a carboxylic acid functional group, which is critical for its biological activity.

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit potential anticancer properties. For instance, studies have shown that various substituted pyrazoles can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • Prostate cancer (PC-3)
    • Neuroblastoma (SH-SY5Y)
    • Human embryonic kidney (HEK 293)

In one study, the compound exhibited a dose-dependent inhibition of cell growth, achieving approximately 85% growth inhibition in SH-SY5Y cells at higher concentrations .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • Mechanism : The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

In vitro studies demonstrated that certain pyrazole derivatives could reduce TNF-α levels significantly, indicating their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been documented. Compounds similar to 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid have shown activity against various bacterial strains.

  • Tested Strains :
    • Escherichia coli
    • Bacillus subtilis
    • Staphylococcus aureus

In one study, derivatives demonstrated significant antibacterial activity at concentrations comparable to standard antibiotics .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Evaluation

A specific study evaluated the effects of various pyrazole derivatives on PC-3 prostate cancer cells. The results indicated that compound 2c led to a notable reduction in cell viability, suggesting its potential as a therapeutic agent against prostate cancer .

Preparation Methods

Formation of Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylate

  • Starting materials: Substituted acetophenones react with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature to yield ethyl 2,4-dioxo-4-arylbutanoates.
  • These intermediates then react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates with yields ranging from 65% to 80%.

Reduction to (1,5-Diphenyl-1H-pyrazol-3-yl)methanol

  • The ethyl pyrazole carboxylates are reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to give the corresponding methanol derivatives in high yields (~88%).

Oxidation to 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

  • The methanol derivatives are selectively oxidized using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C to yield the aldehyde derivatives with yields around 85%.

Conversion to 1,5-Diphenyl-1H-pyrazole-3-carbonitriles

  • The aldehyde group is converted to nitriles by reaction with liquid ammonia and iodine in THF at ambient temperature over 6 hours, with yields approximately 78%.

Regioselective Synthesis Using Trichloromethyl Enones

An alternative methodology involves the use of trichloromethyl enones as starting materials, which allows regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles:

  • Reaction of trichloromethyl enones with arylhydrazine hydrochlorides under reflux in alcohol solvents leads to 1,3-regioisomers.
  • Free hydrazines favor the formation of 1,5-regioisomers.
  • This one-pot, three-component protocol offers moderate to excellent yields (37–97%) and is useful for synthesizing various carboxyalkyl pyrazoles, potentially including 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid analogs.

Data Table Summarizing Key Synthetic Steps and Yields

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Condensation Substituted acetophenone + diethyl oxalate + KOtBu, THF, 0 °C to RT Ethyl 2,4-dioxo-4-arylbutanoates 65–80 Intermediate for pyrazole ring formation
2 Pyrazole ring formation Phenylhydrazine, ethanol, reflux Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates 65–80 Key pyrazole ester intermediate
3 Reduction LiAlH4, THF, 0 °C (1,5-Diphenyl-1H-pyrazol-3-yl)methanol ~88 Converts ester to alcohol
4 Oxidation IBX, DMSO, 0–20 °C 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde ~85 Selective oxidation of alcohol to aldehyde
5 Nitrile formation NH3 (liq.), I2, THF, RT 1,5-Diphenyl-1H-pyrazole-3-carbonitrile ~78 Conversion of aldehyde to nitrile
6 Alkylation/Substitution Alkoxyalkyl halides, base, controlled temp 4-(2-methoxyethoxy)-substituted pyrazole Variable Introduction of 2-methoxyethoxy group
7 Hydrolysis/Carboxylation Acid/base hydrolysis or carboxylation 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Variable Final acid functionality

Analytical Characterization Supporting Synthesis

  • The structure and purity of intermediates and final products are confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • For example, ^1H NMR spectra show characteristic singlets corresponding to pyrazole protons and phenyl ring protons.
  • ^13C NMR reveals carbon signals consistent with pyrazole, phenyl, and substituted alkoxy groups.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights matching expected formulas.

Summary of Research Findings and Practical Considerations

  • The multi-step synthetic route is well-established for pyrazole derivatives and adaptable for introducing the 2-methoxyethoxy substituent.
  • Yields are generally high for each step when conditions are optimized.
  • Regioselectivity is manageable through choice of hydrazine reagents and reaction conditions.
  • The methodology allows for structural diversification, enabling exploration of biological activities.
  • Handling of reagents such as LiAlH4 and IBX requires standard safety precautions due to their reactivity.

Q & A

Q. What synthetic methodologies are most effective for introducing the 2-methoxyethoxy substituent at position 4 of the pyrazole ring?

The 2-methoxyethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, in related pyrazole derivatives, acid chlorides or anhydrides react with amino groups to install substituents . A green synthesis approach using sulfamic acid as a catalyst in solvent-free conditions may improve yields and reduce byproducts, as demonstrated in multi-component pyrazole syntheses . Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometry (e.g., 1:1.2 molar ratio of pyrazole precursor to methoxyethyl reagent) is critical.

Q. How do the electronic and steric effects of the 2-methoxyethoxy group influence the compound’s reactivity in carboxylation reactions?

The 2-methoxyethoxy group acts as an electron-donating substituent, stabilizing intermediates during carboxylation via resonance effects. Its steric bulk may hinder reactions at position 3, necessitating bulky base catalysts (e.g., DBU) to enhance regioselectivity. IR and ¹H-NMR data from analogous compounds show shifts in carbonyl peaks (1650–1700 cm⁻¹) and splitting patterns in methoxy protons (δ 3.3–3.7 ppm), confirming successful functionalization .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) to assess purity (>95%) .
  • LCMS : Monitor [M+H]+ peaks (e.g., m/z 236 for similar compounds) and retention times (e.g., 0.83–1.40 minutes) .
  • ¹H/¹³C-NMR : Key signals include the pyrazole C-3 carbonyl (δ 160–165 ppm) and methoxyethyl protons (δ 3.3–3.7 ppm) .
  • Elemental analysis : Validate purity by matching calculated vs. observed C, H, N, O percentages (error <0.3%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like cyclooxygenase-2 (COX-2)?

Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). The carboxylic acid group may form hydrogen bonds with Arg120/Arg513 residues in COX-2, while the phenyl and methoxyethoxy groups engage in hydrophobic interactions . Compare binding scores (ΔG < −8 kcal/mol) to known COX-2 inhibitors like celecoxib to prioritize experimental validation.

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-3-carboxylic acid derivatives?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing methoxyethoxy with methylsulfanyl) and test anti-inflammatory/analgesic activity in murine models .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 minutes) explains inconsistent in vivo results .
  • Dose-response studies : Identify non-linear effects (e.g., hormesis) using at least five concentrations in cell-based assays (IC₅₀ ± SEM) .

Q. How does the planar geometry of the pyrazole ring enhance π-π stacking in coordination complexes?

The planar pyrazole core facilitates π-π interactions with aromatic residues in metalloenzymes or synthetic catalysts. X-ray crystallography of analogous complexes (e.g., with Cu²+ or Fe³+) shows bond distances of 1.9–2.1 Å between the pyrazole nitrogen and metal center . Modify the methoxyethoxy chain to tune solubility without disrupting planarity (e.g., via PEGylation) .

Methodological Challenges & Solutions

Q. Why do some synthetic routes yield low regioselectivity for the carboxylic acid group at position 3?

Competing reactions at position 4 or 5 arise from incomplete blocking of reactive sites. Solution: Use protecting groups (e.g., tert-butyl esters) during carboxylation, followed by deprotection with HCl/dioxane (yield >80%) . Monitor intermediates via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) to isolate the desired regioisomer .

Q. How can researchers mitigate the compound’s acute toxicity in preclinical studies?

  • Prodrug design : Convert the carboxylic acid to an ethyl ester (improves bioavailability; LCMS m/z +28) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to reduce renal clearance .
  • Dose optimization : Conduct maximum tolerated dose (MTD) studies in rodents, starting at 10 mg/kg .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
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4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

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